molecular formula C10H11FN4O B1479610 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098103-89-8

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479610
CAS No.: 2098103-89-8
M. Wt: 222.22 g/mol
InChI Key: LFPZJLYWNBRTCJ-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H11FN4O and its molecular weight is 222.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-6,16H,1,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPZJLYWNBRTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant studies.

  • Molecular Formula: C₁₁H₁₄FN₅
  • Molecular Weight: 235.26 g/mol
  • CAS Number: 2098104-59-5

The presence of a fluorinated ethyl group and a hydroxymethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom in the structure is believed to enhance binding affinity through:

  • Hydrogen bonding : The fluorine can form strong hydrogen bonds with target biomolecules.
  • Electrostatic interactions : The electronegative nature of fluorine increases the compound's selectivity towards certain biological pathways.

These interactions may modulate various biological processes, including enzyme inhibition and receptor activation.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study reported that certain analogs demonstrated IC₅₀ values in the low micromolar range against cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, docking studies have indicated that it can bind effectively to sites on enzymes critical for cancer cell proliferation and inflammation .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition with IC₅₀ values ranging from 0.08 mM to 12.07 mM, highlighting the compound's potential as an anticancer agent .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound exhibited a marked reduction in LPS-induced TNF-alpha release, suggesting their utility in managing inflammatory conditions.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesIC₅₀ (µM)Biological Activity
Compound APyrazole with phenyl group0.08 - 12.07Anticancer
Compound BPyrazole with thiophenyl group15 - 30Anti-inflammatory
Compound CSimple pyrazole derivative>50Low activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

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